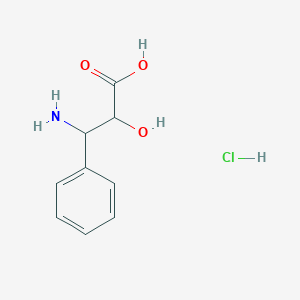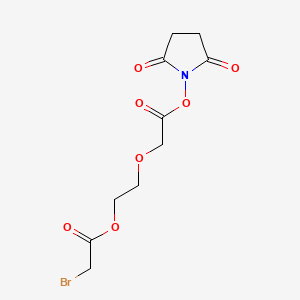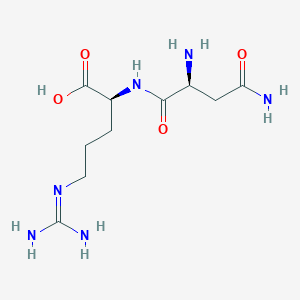
2-((((R)-2,3-Bis(oleoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine (EDOPC) is a cationic triester derivative of phosphatidylcholine.
Vorbereitungsmethoden
EDOPC can be synthesized through various methods. One common approach involves the esterification of phosphatidylcholine with ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
EDOPC undergoes several types of chemical reactions, including:
Oxidation: EDOPC can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can convert EDOPC into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
EDOPC has a wide range of scientific research applications, including:
Gene Therapy: EDOPC is used as a non-viral vector for gene delivery due to its ability to form stable lipoplexes with DNA. .
Drug Delivery: EDOPC is also used in the development of drug delivery systems.
Biological Research: EDOPC is used in studies involving cell membrane interactions and lipid bilayer formation.
Wirkmechanismus
The mechanism of action of EDOPC involves its interaction with DNA to form lipoplexes. These lipoplexes facilitate the delivery of genetic material into cells by promoting membrane fusion and endocytosis. The molecular targets and pathways involved in this process include the cell membrane and various intracellular trafficking pathways .
Vergleich Mit ähnlichen Verbindungen
EDOPC is often compared with other cationic phosphatidylcholine derivatives, such as dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylethanolamine (DOPE). While all these compounds can form lipoplexes with DNA, EDOPC is unique in its ability to form stable complexes with high transfection efficiency . Other similar compounds include:
Dioleoylphosphatidylcholine (DOPC): Known for its use in lipid bilayer studies and drug delivery systems.
Dioleoylphosphatidylethanolamine (DOPE): Often used as a helper lipid in gene therapy formulations.
Eigenschaften
Molekularformel |
C46H89NO8P+ |
|---|---|
Molekulargewicht |
815.2 g/mol |
IUPAC-Name |
2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C46H89NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)51-42-44(43-54-56(50,52-9-3)53-41-40-47(4,5)6)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h22-25,44H,7-21,26-43H2,1-6H3/q+1/b24-22-,25-23-/t44-,56?/m1/s1 |
InChI-Schlüssel |
GSHCNPAEDNETGJ-FDIPSNHYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)



![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
